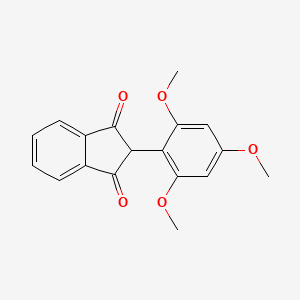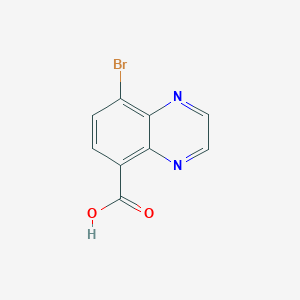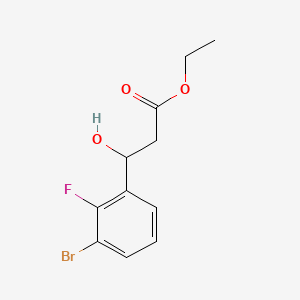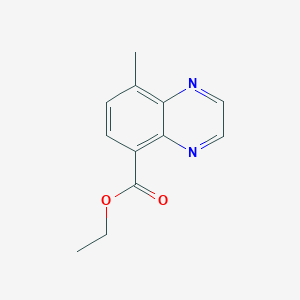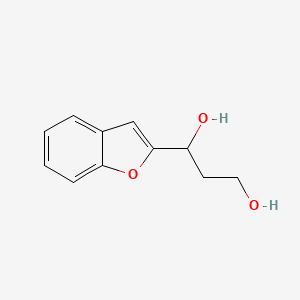
(S)-1-(2-Benzofuryl)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Benzofuryl)-1,3-propanediol: is a chiral organic compound belonging to the class of benzofurans Benzofurans are heterocyclic aromatic compounds featuring a fused benzene and furan ring
Synthetic Routes and Reaction Conditions:
Catalytic Asymmetric Henry Reaction: One common synthetic route involves the catalytic asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. This reaction is typically catalyzed by copper (II) complexes, leading to the formation of (S)-enriched benzofuryl β-nitro alcohols.
Palladium-Catalyzed Assembly: Another method involves the palladium-catalyzed assembly and functionalization of benzo[b]furans[_{{{CITATION{{{2{The Palladium-Catalyzed Assembly and Functionalization of Benzo[b ...](https://benthamscience.com/article/1494). This method allows for the construction of the benzo[b]furan ring via intramolecular or intermolecular cyclization[{{{CITATION{{{_2{The Palladium-Catalyzed Assembly and Functionalization of Benzob ....
Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic reactions under controlled conditions to ensure high yield and enantioselectivity. The choice of catalyst and reaction conditions can vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
(S)-1-(2-Benzofuryl)-1,3-propanediol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed:
Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-one.
Reduction: Benzofuran-2-ol, benzofuran-2-amine.
Substitution: Halogenated benzofurans, alkylated benzofurans.
Applications De Recherche Scientifique
(S)-1-(2-Benzofuryl)-1,3-propanediol: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which (S)-1-(2-Benzofuryl)-1,3-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(S)-1-(2-Benzofuryl)-1,3-propanediol: is compared with other similar compounds to highlight its uniqueness:
2-Benzofuranyl-1,3-propanediol: This compound differs in its stereochemistry, leading to different biological activities.
Benzofuran-2-carboxylic acid: This compound lacks the diol functionality, resulting in different chemical reactivity and applications.
Benzofuran-2-ol: This compound has a hydroxyl group instead of a diol, affecting its solubility and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C11H12O3/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,12-13H,5-6H2 |
Clé InChI |
OZCFVZPNLMBENJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


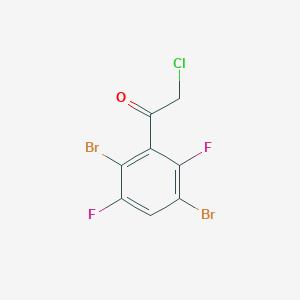
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)


![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)
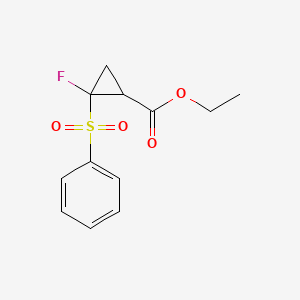
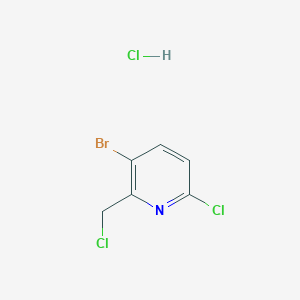
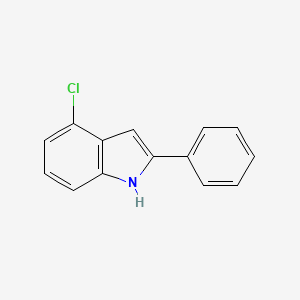
![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)

